Bufeniode

Description

Historical Context of Bufeniode's Appearance in Chemical and Pharmaceutical Literature

This compound has been recognized in chemical and pharmaceutical literature as a peripheral vasodilator and an antihypertensive agent. ncats.io Historically, it was marketed in France and Germany. ncats.io Its presence in various patent documents, such as US20090306412A1 and WO2005060603A2, indicates its documented chemical identity and relevance in pharmaceutical compositions. google.comgoogle.com A clinical trial concerning "Proclival (this compound)" was reported as early as January 1973, suggesting its earlier evaluation in a medical context. researchgate.net Structurally, this compound shares the same aromatic substitution pattern as Benziodarone, another vasodilator, which may point to a historical lineage of research into diiodophenol derivatives for cardiovascular applications. wikipedia.org Furthermore, it has been noted as a compound whose synthesis can involve precursors like (S)-2-butanol, which is generated through asymmetric reduction reactions. researchgate.net

Academic Rationale for Sustained Research Interest in this compound

Sustained academic interest in this compound stems from its chemical structure and its potential as a model compound in various scientific investigations. It has been utilized in studies focusing on the asymmetric reduction of hydrophobic ketones, where (S)-2-butanol, a precursor for this compound synthesis, served as a model compound. researchgate.net This highlights its role in exploring and optimizing stereoselective synthetic routes in organic chemistry.

Moreover, this compound's structural characteristics have made it a subject in quantitative structure-activity relationship (QSAR) studies. For instance, it was included in a database of 395 compounds for predicting new in vitro antimalarial drugs using topological indices and linear discriminant analysis (LDA). oup.comoup.com In such studies, molecular topology serves as a useful technique for describing molecular structure, taking into account the internal atomic arrangement of compounds. oup.com this compound, classified as an antihypertensive in this context, was characterized by various molecular structure descriptors (topological indices) to model its properties. oup.comoup.com

Similarly, this compound has been selected in research aimed at identifying new antitrichomonal drug-like chemicals. sciforum.net These studies employ bond-based TOMOCOMD-CARDD descriptors and LDA-based QSAR models to select novel compounds with antitrichomonal activity, further underscoring the academic interest in its molecular features for predictive modeling of biological effects. sciforum.net

Delimitation of Research Scope: Focusing on Fundamental Scientific Inquiry

Research involving this compound in academic settings primarily focuses on fundamental scientific inquiry. This involves the systematic process of asking testable questions, collecting evidence through observation and experimentation, and applying logical reasoning to develop and test hypotheses. okstate.edupressbooks.pubmasterclass.com The studies cited exemplify this by investigating the intrinsic relationships between a molecule's structure and its activity (QSAR), or by exploring efficient and selective chemical transformations (asymmetric synthesis). This approach aims to understand the underlying principles governing chemical and biological phenomena, rather than immediate clinical applications or safety profiles. okstate.edupressbooks.pub

Overview of Key Academic Disciplines Contributing to this compound Knowledge

The knowledge base surrounding this compound is built upon contributions from several key academic disciplines:

Chemistry: This encompasses organic chemistry, particularly in understanding its synthesis and structural properties. Physical chemistry and theoretical chemistry also contribute through the study of molecular descriptors and the development of QSAR models to predict its behavior based on its structure. oup.comoup.comsciforum.net

Medicinal Chemistry: This discipline investigates the relationship between the chemical structure of compounds and their biological activity. This compound's inclusion in QSAR studies for antimalarial and antitrichomonal properties directly falls within this domain, as researchers seek to identify structural features responsible for specific biological effects. oup.comoup.comsciforum.net

Computational Chemistry/Cheminformatics: These fields are crucial for applying advanced computational methods, such as linear discriminant analysis and the use of topological indices, to analyze large datasets of chemical structures and predict their properties. This allows for the virtual screening of compounds like this compound for various activities. oup.comoup.comsciforum.net

Biocatalysis: Research into the asymmetric synthesis of precursors for this compound, using enzymes like secondary alcohol dehydrogenase, demonstrates the involvement of biocatalysis in exploring more environmentally friendly and selective synthetic routes. researchgate.net

These disciplines collectively contribute to a comprehensive understanding of this compound's chemical nature and its interactions within biological systems at a fundamental level.

Data Tables

The following table summarizes some of the properties and classifications of this compound as found in academic research, specifically from QSAR studies.

| Compound Name | Classification (as per study) | Discriminant Function 1 (FD1) | Discriminant Function 2 (FD2) |

| This compound | Antihypertensive | 0.952 | 0.997 |

Note: The values for FD1 and FD2 represent scores from linear discriminant analysis in a study predicting antimalarial activity, where this compound was included as a reference compound with its known antihypertensive property. oup.comoup.com

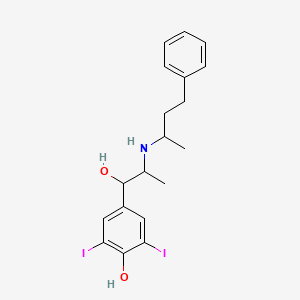

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23I2NO2/c1-12(8-9-14-6-4-3-5-7-14)22-13(2)18(23)15-10-16(20)19(24)17(21)11-15/h3-7,10-13,18,22-24H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIXURDMUINBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865033 | |

| Record name | 4-{1-Hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22103-14-6 | |

| Record name | Bufeniode | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22103-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufeniode [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022103146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{1-Hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufeniode | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFENIODE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC82071PQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and Theoretical Investigations of Bufeniode

In Silico Virtual Screening Approaches Incorporating Bufeniode

In silico virtual screening is a computational technique used to efficiently search large chemical libraries for compounds that are likely to possess desired biological activities oup.comnih.govmdpi.com. For this compound, virtual screening approaches would be employed to identify novel analogues with similar activity profiles or to predict potential biological targets.

Ligand-Based Virtual Screening (LBVS) relies on the principle that compounds with similar structures tend to exhibit similar biological activities nih.govmdpi.com. In the context of this compound, LBVS paradigms would leverage its known structure to identify other compounds that share key structural or physicochemical features, thus potentially possessing similar pharmacological properties.

Common LBVS approaches that could incorporate this compound include:

Similarity Searching: This involves comparing the molecular fingerprints or structural descriptors of this compound against large databases of compounds to find those with high structural similarity nih.govnih.gov. This could involve 2D or 3D similarity metrics.

Shape-Based Screening: This method compares the 3D shape of this compound with other molecules in a database, assuming that compounds with similar shapes might interact with the same binding site.

These methods would allow for the rapid identification of potential this compound analogues for further investigation, significantly reducing the time and cost associated with experimental screening mdpi.com.

Computational docking and molecular dynamics (MD) simulations are powerful structure-based approaches used to predict and analyze the interactions between a small molecule (ligand) like this compound and its putative biological targets (proteins) nih.govmdpi.comnih.govplos.orgfrontiersin.org.

Molecular Docking: This technique predicts the preferred binding orientation (pose) of this compound within the binding site of a target protein and estimates the binding affinity nih.govnih.govfrontiersin.org. Given this compound's known role as a vasodilator and antihypertensive, docking studies could be performed against relevant protein targets involved in cardiovascular regulation (e.g., receptors, enzymes, or ion channels). Docking algorithms explore various conformations of the ligand and orientations within the active site, scoring them based on interaction energies nih.govplos.org.

For example, if this compound's mechanism involves a specific receptor, docking simulations would predict how this compound fits into that receptor's binding pocket, identifying key interacting residues (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) nih.gov. While specific docking scores for this compound are not available, typical docking scores are often expressed in kcal/mol, with more negative values indicating stronger binding tjnpr.orgekb.eg.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view by simulating the movement of atoms over time nih.govmdpi.comnih.govfrontiersin.org. For this compound, MD simulations would be used to:

Refine Docking Poses: MD can refine the initial poses obtained from docking, allowing the protein and ligand to adjust to each other's presence and explore more realistic binding conformations nih.govplos.org.

Assess Binding Stability: By observing the stability of the this compound-protein complex over time, MD simulations can provide insights into the strength and longevity of the interaction.

Elucidate Binding Mechanisms: MD can reveal the dynamic processes involved in this compound binding, including conformational changes in the protein or ligand, and the role of solvent molecules nih.govnih.gov.

Calculate Binding Free Energies: More advanced MD techniques can be used to calculate the binding free energy, providing a more accurate measure of affinity than simple docking scores plos.org.

The integration of docking and MD simulations would provide a comprehensive understanding of how this compound interacts with its biological targets at an atomic level, aiding in the rational design of more potent and selective compounds.

Preclinical Pharmacological Investigation Frameworks for Bufeniode

Comparative Preclinical Pharmacological Analysis of this compound with Benchmark Compounds

A comprehensive understanding of a compound's pharmacological profile often involves comparative preclinical analyses against established benchmark compounds. Such comparisons aim to elucidate similarities and differences in mechanisms of action, efficacy, and other relevant pharmacological parameters within controlled laboratory settings. For this compound, a chemical compound identified as a peripheral vasodilator and an antihypertensive agent, comparative preclinical data in publicly accessible literature are limited researchgate.net.

However, insights into potential comparative frameworks can be drawn from its structural characteristics and therapeutic classification. This compound (PubChem CID: 72087) shares the same aromatic substitution pattern as Benziodarone (PubChem CID: 6237) nih.gov. Benziodarone is also recognized as a vasodilator nih.gov. This structural and functional commonality suggests that Benziodarone could serve as a relevant benchmark compound for comparative preclinical pharmacological investigations into this compound's vasodilatory properties.

While detailed comparative preclinical studies specifically outlining this compound's pharmacological parameters against Benziodarone or other vasodilators are not extensively documented in available research findings, a hypothetical comparative framework would typically involve assessing their effects on vascular smooth muscle relaxation, blood flow dynamics in various organ systems, and potential receptor interactions or signaling pathways involved in vasodilation. Such studies would employ in vitro assays using isolated vascular tissues or cell lines, and in vivo models to evaluate hemodynamic changes.

The absence of readily available detailed research findings and data tables for a direct comparative preclinical pharmacological analysis of this compound with benchmark compounds highlights an area for further investigation in the scientific literature.

Mechanistic Elucidation of Bufeniode S Bioactivity at the Molecular Level Preclinical Focus

Exploration of Antihypertensive Mechanisms of Action for Bufeniode

This compound is classified as a peripheral vasodilator and an antihypertensive agent. ncats.ioonelook.com It has been listed among miscellaneous antihypertensives in patent literature. google.comgoogle.com While some antihypertensive agents, such as 1,4-dihydropyridines, are known to act by blocking L-type calcium channels in vascular smooth muscle, and beta-blockers target adrenergic receptors, specific data detailing this compound's exact mechanism of action at the receptor or ion channel level is not available. epo.orggoogleapis.comgoogleapis.com

Detailed studies on the receptor subtype selectivity and affinity profiling for this compound are not extensively reported in the search results. Other compounds have been studied for their affinity to various receptor subtypes, such as muscarinic receptors (M1, M2 alpha, M2 beta) or adrenergic receptors (beta-1, alpha-2c), but similar specific data for this compound is absent. google.comgoogleapis.comnih.govbiorxiv.org

While ion channels are significant targets for many drugs, including those for cardiovascular conditions, specific studies detailing the modulation of ion channels by this compound in preclinical models are not found. nih.govnih.govsophion.comresearchgate.net For instance, some antihypertensive agents are known to block L-type calcium channels. epo.org However, the direct evidence of this compound's interaction with specific ion channels is not provided.

Receptor Subtype Selectivity and Affinity Profiling for this compound

Systems Pharmacology Approaches for Understanding this compound's Network Effects in Biological Systems

Information on the application of systems pharmacology approaches to understand this compound's network effects in biological systems is not available in the current search results. Systems pharmacology aims to understand drug action within the context of complex biological networks, considering multiple targets and pathways.

Advanced Analytical Chemistry for Bufeniode Research

Spectroscopic Methods for Elucidating this compound's Molecular Structure and Conformation (e.g., Nuclear Magnetic Resonance, Infrared, UV-Vis Spectroscopy)

Spectroscopic techniques are indispensable tools for the elucidation of molecular structure, conformation, and purity of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure and conformational aspects of organic compounds. It provides detailed information about the connectivity of atoms and their spatial arrangement by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). mdpi.com In the context of this compound research, NMR spectroscopy has been utilized for characterization, as indicated in patent literature. googleapis.comwarf.orgepo.org While specific detailed spectral assignments for this compound are not broadly published, the application of NMR would involve analyzing chemical shifts, spin-spin coupling patterns, and integration of signals to identify and confirm the presence of various functional groups such as the diiodophenol moiety, the phenylbutan-2-ylamino chain, and the hydroxyl and amino groups within the this compound structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further aid in establishing complete structural assignments and understanding conformational preferences.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at a characteristic frequency, resulting in unique absorption bands in the IR spectrum. For this compound, typical IR analyses would focus on identifying characteristic absorption bands corresponding to its key functional groups. These would include, but are not limited to, O-H stretching (from hydroxyl and phenolic groups), N-H stretching (from the secondary amine), C-H stretching (from aromatic and aliphatic carbons), C=C stretching (from aromatic rings), and C-I stretching (from the iodine atoms on the phenolic ring). The absence or presence of these bands provides crucial information about the compound's structural integrity and purity. researchgate.net

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. nanocomposix.comuah.eswikipedia.org These compounds, known as chromophores, typically contain conjugated double bonds or aromatic systems. This compound, with its diiodophenol and phenylbutan-2-ylamino moieties, possesses chromophoric characteristics. Research has indicated that this compound can be determined using UV-Vis spectroscopy, with an absorption maximum reported at 242 nm in methanol. googleapis.com This specific wavelength can be utilized for the quantitative determination of this compound in solutions, following Beer-Lambert's law, which states that absorbance is directly proportional to the concentration of the absorbing substance. wikipedia.org UV-Vis spectroscopy is a relatively inexpensive, fast, and reliable method for routine analysis and purity checks. mdpi.com

Bioanalytical Methodologies for this compound in Preclinical Research Samples

Bioanalytical methodologies are critical in preclinical research to accurately measure drug concentrations in biological matrices, providing essential data for pharmacokinetic and pharmacodynamic studies. nih.govresearchgate.net

Advanced Sample Preparation Techniques for this compound Extraction from In Vitro and Ex Vivo Biological Systems

Effective sample preparation is a crucial preliminary step in bioanalysis, ensuring the isolation and concentration of the analyte (this compound) from complex biological matrices while minimizing interferences. nih.govorganomation.com Given this compound's relatively lipophilic nature (XLogP3 = 4.8), nih.govuni.lu extraction techniques that leverage solubility differences are often employed. Common advanced sample preparation techniques for extracting this compound from in vitro (e.g., cell cultures, tissue homogenates) and ex vivo (e.g., plasma, urine, tissue samples) biological systems include:

Protein Precipitation (PP): This is often the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate proteins from biological fluids like plasma or serum. The supernatant, containing the analyte, is then separated by centrifugation. While quick, it may not provide sufficient clean-up for all downstream analytical methods. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential partitioning between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. nih.govtiaft.org The lipophilic nature of this compound would likely favor its extraction into an organic phase, providing a cleaner extract than simple protein precipitation. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and pH of the aqueous phase are critical for optimizing extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a more selective and versatile technique that uses a solid sorbent material to isolate analytes from a liquid matrix based on their physical and chemical properties (e.g., polarity, charge). nih.govtiaft.orgmdpi.com For this compound, reversed-phase SPE cartridges (e.g., C18) would be suitable, where the compound is retained on the non-polar sorbent while polar interferences are washed away, followed by elution with an appropriate organic solvent. SPE offers superior clean-up and pre-concentration capabilities compared to PP and LLE, leading to improved sensitivity and reduced matrix effects in subsequent quantitative analysis.

The selection of the most appropriate technique depends on the specific biological matrix, the required sensitivity, and the presence of potential interferences. tiaft.org

Methodologies for Quantitative Determination of this compound in Preclinical Biological Matrices

Quantitative determination of this compound in preclinical biological matrices requires highly sensitive and selective analytical methods to accurately measure its concentrations.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used chromatographic technique for the separation, identification, and quantification of compounds in complex mixtures. rjptonline.orggoogle.comgoogle.com.na Reversed-phase HPLC (RP-HPLC) is particularly common for pharmaceutical compounds. google.com.nadss.go.th For this compound, HPLC methods have been employed, and its purity has been determined by RP-HPLC. google.com.na An example of HPLC conditions mentioned in the context of cardiovascular agents, including this compound, involves an isocratic elution with a 1:1 acetonitrile/water mobile phase. googleapis.com HPLC systems are typically coupled with detectors such as UV-Vis detectors, which would be suitable for this compound given its UV absorption properties. wikipedia.orgrjptonline.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and high-throughput capabilities, especially for complex biological matrices. researchgate.netmdpi.comchromsystems.comveedalifesciences.com This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. For this compound, LC-MS/MS would involve:

Chromatographic Separation: An HPLC system separates this compound from other matrix components.

Ionization: The separated this compound molecules are then ionized (e.g., via electrospray ionization, ESI) to produce charged species.

Mass Analysis: These ions are introduced into a triple quadrupole mass spectrometer, where they undergo fragmentation (MS/MS). Specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM) to ensure high selectivity and minimize interference from the biological matrix. chromsystems.com

LC-MS/MS methods are routinely developed and validated for the accurate and precise quantification of drugs and their metabolites in various biological samples like plasma, urine, and tissues, even at very low concentrations. mdpi.comrjptonline.orgpharmacompass.comnih.gov Given this compound's molecular weight and the need for sensitive detection in preclinical studies, LC-MS/MS would be the preferred method for its quantitative determination in biological matrices.

Intellectual Property and Patent Landscape Analysis of Bufeniode

Bibliometric Studies and Trend Analysis of Bufeniode-Related Patent Literature

In more recent patent filings, this compound frequently appears within lists of known therapeutic agents, particularly peripheral vasodilators and antihypertensive compounds. google.comwarf.orgjustia.comgoogle.comgoogleapis.comgoogle.com.nagoogleapis.com For instance, it is cited in patents related to PCSK9 inhibitors as a peripheral vasodilator google.com, and in compositions involving nebivolol (B1214574) as a cardiovascular agent googleapis.com. This pattern suggests that while new patents are not typically being filed on this compound as a novel invention, it continues to be recognized and included as a reference compound with established pharmacological properties. The trend observed is not one of increasing novel patenting for this compound itself, but rather its consistent presence as a known entity within broader pharmaceutical compositions or methods of treatment that may involve multiple agents.

Analysis of Patent Claims Pertaining to this compound Synthesis and Preclinical Applications

Synthesis: The primary patent pertaining to the synthesis of this compound is U.S. Patent No. 3,542,870. google.com While the full claims of this patent are not detailed in the search results, patent claims related to chemical synthesis typically define the chemical structure of the compound and the specific processes, reagents, and conditions required for its preparation. Such claims are crucial for establishing exclusive rights over the manufacturing route of a compound.

Preclinical Applications: Patent claims related to preclinical applications of this compound primarily revolve around its established pharmacological profile. This compound is consistently described as a peripheral vasodilator and an antihypertensive agent. google.comwarf.orgjustia.comgoogle.comgoogleapis.comgoogle.com.nagoogleapis.comncats.io These classifications indicate its utility in conditions benefiting from vasodilation and blood pressure reduction. For example, it is listed among various antihypertensive agents in patent applications concerning methods and compositions for treating cardiovascular diseases. google.comjustia.com In the context of patent claims, preclinical applications would typically describe the intended therapeutic uses of this compound, often supported by data demonstrating its efficacy in relevant biological models or its mechanism of action as a vasodilator. patlytics.ai

Emerging Themes and Strategic Directions in this compound Patenting Activity

Given that this compound is an older compound with a synthesis patent dating back to 1970 google.com, there are no significant "emerging themes" or novel strategic directions in patenting activity specifically focused on this compound as a new invention. Instead, the strategic direction observed in its patent landscape involves its integration into broader intellectual property strategies for pharmaceutical compositions.

This compound's continued appearance in more recent patents, often within extensive lists of known drugs, highlights a strategic approach where older, established compounds are included in claims for combination therapies or as benchmarks. google.comwarf.orgjustia.comgoogle.comgoogleapis.comgoogle.com.nagoogleapis.com This approach can serve to broaden the scope of patent protection for novel formulations or methods of use that incorporate existing agents. For instance, a patent might claim a new combination of active ingredients for a cardiovascular condition, and this compound, as a known vasodilator, could be listed as one of many potential co-agents. This reflects a strategy of leveraging the known properties of established compounds within new intellectual property frameworks, rather than pursuing new patent protection for this compound itself. This practice aligns with general intellectual property strategies in the pharmaceutical industry, which often involve identifying and protecting all potential uses and combinations of compounds to maximize competitive advantage. evalueserve.comwipo.intnerac.com

Future Directions and Interdisciplinary Research Avenues for Bufeniode

Integration of Artificial Intelligence and Machine Learning for Accelerated Bufeniode Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming drug discovery and development, offering opportunities to accelerate various stages from target identification to lead optimization nih.govresearchgate.netjddtonline.info. For this compound, AI/ML could be leveraged to:

Predict Novel Applications: AI algorithms can analyze vast datasets of chemical compounds, biological targets, and molecular interactions to identify intricate patterns and predict new therapeutic applications or repurposing opportunities for this compound beyond its known antihypertensive effects nih.govsuccessive.technih.gov. This includes predicting drug efficacy and toxicity more efficiently than traditional methods nih.govresearchgate.netnih.gov.

Optimize Molecular Structure and Synthesis: AI can play a pivotal role in the de novo design of drug molecules with enhanced potency and selectivity, or in optimizing the synthesis of this compound. Generative Adversarial Networks (GANs), for instance, can generate novel compounds that target specific biological activities while adhering to pharmacological and safety profiles nih.gov. AI can also predict optimal synthetic routes, streamlining the drug discovery phase nih.gov.

Accelerate Preclinical Testing: AI/ML can accelerate hit identification, lead optimization, and preclinical testing by identifying compounds more quickly and accurately predicting their effects, potentially reducing the timeframe for the drug discovery phase nih.gov.

Table 1: Potential AI/ML Applications in this compound Research

| Application Area | AI/ML Methodologies | Expected Outcome |

| Novel Application Prediction | Machine Learning (ML) for pattern recognition, Deep Learning (DL) for complex data analysis nih.govnih.gov | Identification of new therapeutic areas or repurposing opportunities for this compound nih.govsuccessive.tech |

| Molecular Optimization | Generative Adversarial Networks (GANs), Deep Learning models nih.gov | Design of this compound analogs with improved potency, selectivity, or reduced off-target effects nih.gov |

| Synthesis Optimization | Predictive analytics, Reinforcement Learning | Prediction of efficient synthetic routes, optimization of reaction conditions nih.govveeprho.com |

| Preclinical Efficacy Prediction | ML algorithms for predicting drug efficacy and toxicity nih.govresearchgate.netnih.gov | Faster screening of this compound's effects, reduced need for extensive traditional testing nih.gov |

Potential Research Applications of this compound in Neglected Tropical Disease Models

Neglected Tropical Diseases (NTDs) affect over a billion people worldwide, primarily in impoverished communities, and are often overlooked in terms of research funding who.intdzif.deunsw.edu.aunih.gov. Exploring this compound's potential in NTD models could open new therapeutic avenues. While this compound has been noted in some computational studies related to antimalarial activity, further dedicated research is needed oup.com.

Antimalarial Activity: One study utilized topological indices and linear discriminant analysis to identify potential antimalarial drugs, and this compound was among the compounds considered in this computational approach oup.com. This suggests a preliminary, in silico indication for antimalarial activity, warranting further in vitro and in vivo investigation.

Broad-Spectrum NTD Screening: Given its chemical structure and known biological activity (vasodilator), this compound could be screened against a panel of NTD pathogens or disease models, including those causing diseases like leishmaniasis, schistosomiasis, or human African trypanosomiasis, which are among the 21 diseases prioritized by the WHO who.intdzif.dewho.int. This would involve high-throughput screening of this compound against relevant parasitic or bacterial targets.

Development of Novel Preclinical Models for Enhanced this compound Efficacy Assessment

Traditional preclinical models, particularly animal models, can have limitations in predicting human responses and often require large numbers of animals mdpi.com. The development and adoption of novel preclinical models are crucial for a more accurate and ethical assessment of this compound's efficacy.

Advanced In Vitro Models: This includes the use of sophisticated three-dimensional organotypic models, such as organ-on-a-chip (OOC) systems, which can closely mimic human physiological and pathophysiological conditions mdpi.comnih.gov. For example, gut-liver OOC models can provide insights into drug efficacy and metabolism that align more closely with human biology mdpi.com.

Humanized Models: The development of "humanized mice" and other genetically engineered animal models can more accurately model human immune responses and disease progression, offering a more translatable platform for this compound efficacy studies mdpi.com.

Reduced Animal Use Models: Techniques like the hollow fiber assay (HFA) can reduce the number of animals required for preclinical efficacy studies while still providing valuable in vivo data . These models can assess drug-target interactions and cellular viability in a shorter timeframe compared to traditional xenograft studies .

Table 2: Emerging Preclinical Models for Efficacy Assessment

| Model Type | Description | Advantages for this compound Research |

| Organ-on-a-Chip (OOC) | Microfluidic devices mimicking human organ physiology and function mdpi.com | Enhanced physiological relevance, better prediction of human response mdpi.com |

| Humanized Animal Models | Animals engineered to express human genes or tissues mdpi.com | Improved translatability of in vivo efficacy data to humans mdpi.com |

| Hollow Fiber Assay (HFA) | In vivo assay using biocompatible fibers loaded with cells | Reduced animal numbers, shorter assay times, lower tumor burden |

Methodological Advancements in Research Synthesis for this compound-Related Studies

Advancements in chemical synthesis methodologies can significantly impact the efficiency, sustainability, and quality of this compound production for research purposes.

Green Chemistry Principles: Implementing green chemistry principles, such as utilizing eco-friendly solvents (e.g., water, supercritical CO2, bio-based solvents), minimizing waste, and employing biocatalysis, can lead to more sustainable and efficient manufacturing pathways for this compound and its analogs veeprho.comjocpr.comsamipubco.com. This reduces the environmental footprint and can offer economic benefits jocpr.comsamipubco.com.

Flow Chemistry: Continuous flow processes offer advantages over traditional batch synthesis, including improved efficiency, higher quality, less impurity, and faster reaction times veeprho.comdeskera.comnih.gov. Flow reactors can be optimized for scalability and provide controlled reaction environments, which could be beneficial for synthesizing this compound or its derivatives deskera.comnih.gov.

C-H Functionalization: This technique allows for the selective modification of carbon-hydrogen bonds in complex molecules, potentially streamlining the synthesis of this compound by reducing the number of steps and minimizing waste deskera.com.

Machine Learning in Synthesis: ML can be used to predict the properties of new catalysts or optimize reaction conditions for higher yield and selectivity in this compound synthesis deskera.com.

Table 3: Methodological Advancements in Chemical Synthesis

| Advancement Area | Description | Impact on this compound Research Synthesis |

| Green Chemistry | Focus on sustainable, efficient, and eco-friendly chemical processes jocpr.comsamipubco.com | Reduced environmental impact, safer production, optimized resource use jocpr.comsamipubco.com |

| Flow Chemistry | Continuous synthesis in micro- or meso-structured reactors veeprho.comdeskera.comnih.gov | Improved efficiency, higher purity, faster reaction times, scalability veeprho.comdeskera.comnih.gov |

| C-H Functionalization | Selective modification of carbon-hydrogen bonds deskera.com | Streamlined synthesis, reduced steps, minimized waste deskera.com |

| Machine Learning in Synthesis | Predictive modeling for catalyst design and reaction optimization deskera.com | Enhanced yields, improved selectivity, accelerated process development deskera.com |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Bufeniode to ensure reproducibility?

- Methodological Guidance : Synthesis should follow established organic chemistry protocols, such as multi-step reactions with intermediates validated via NMR, IR, and mass spectrometry. Characterization must include purity assessment (HPLC ≥98%) and structural confirmation using X-ray crystallography or 2D NMR . For reproducibility, document solvent ratios, temperature gradients, and catalyst loading in supplementary materials. Example parameters:

| Parameter | Value/Technique |

|---|---|

| Purity (HPLC) | ≥98% |

| Structural Analysis | 2D NMR, X-ray diffraction |

| Reaction Yield | 60-75% (optimized) |

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

- Methodological Guidance : Prioritize dose-response studies with negative/positive controls (e.g., IC50 calculations). Use cell lines relevant to this compound’s hypothesized mechanism (e.g., cancer cells for antiproliferative assays). Include triplicate measurements and statistical analysis (ANOVA, p<0.05) to minimize variability. Reference standardized assays like MTT for viability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported pharmacological data (e.g., conflicting IC50 values across studies)?

- Methodological Guidance : Conduct a meta-analysis of published data to identify variables such as assay conditions (pH, temperature), cell line specificity, or solvent effects (DMSO vs. aqueous). Validate findings via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) . Example analysis:

| Study | IC50 (µM) | Assay Type | Solvent |

|---|---|---|---|

| A | 1.2 | Enzymatic | DMSO |

| B | 5.7 | Cell-based | PBS |

Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

- Methodological Guidance : Use computational tools (e.g., molecular dynamics simulations) to predict solubility and metabolic stability. Experimentally validate via liver microsome assays and logP measurements. Adjust formulations (e.g., nanoencapsulation) to enhance bioavailability .

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

- Methodological Guidance : Employ CRISPR-Cas9 knockouts or siRNA silencing of the putative target in cellular models. Confirm via pull-down assays coupled with LC-MS/MS for protein identification. Cross-reference with chemoproteomics datasets .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound’s efficacy data across preclinical models?

- Methodological Guidance : Stratify data by model type (e.g., murine vs. zebrafish) and apply mixed-effects models to account for interspecies differences. Report confidence intervals and effect sizes rather than relying solely on p-values .

Q. What frameworks guide the integration of multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanisms?

- Methodological Guidance : Use pathway enrichment tools (DAVID, STRING) to identify overlapping networks. Validate hypotheses with functional assays (e.g., Western blot for protein expression changes) .

Ethical & Procedural Considerations

Q. How can researchers ensure compliance with ethical standards when repurposing this compound for new indications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.